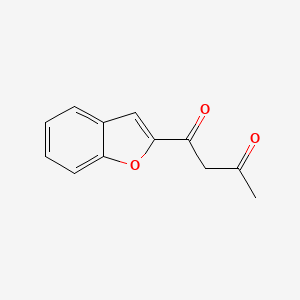

1-(Benzofuran-2-yl)butane-1,3-dione

Description

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-(1-benzofuran-2-yl)butane-1,3-dione |

InChI |

InChI=1S/C12H10O3/c1-8(13)6-10(14)12-7-9-4-2-3-5-11(9)15-12/h2-5,7H,6H2,1H3 |

InChI Key |

GMANRRBOJFKOHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Benzofuran 2 Yl Butane 1,3 Dione

Keto-Enol Tautomerism and Conformational Dynamics

Like other β-dicarbonyl compounds, 1-(Benzofuran-2-yl)butane-1,3-dione exists as a dynamic equilibrium between its keto and enol tautomers. This equilibrium is a cornerstone of its reactivity, dictating the pathways of its chemical transformations. The process is amenable to study by techniques like proton Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different proton environments in each tautomer due to the slow exchange on the NMR timescale. asu.eduthermofisher.com

Tautomeric Equilibrium in Solution and Gas Phase

In solution and in the gas phase, 1-(Benzofuran-2-yl)butane-1,3-dione can exist in both keto and enol forms. The position of this equilibrium is sensitive to the surrounding medium. Generally, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated system.

For unsymmetrical β-diketones like 1-(Benzofuran-2-yl)butane-1,3-dione, two different enol forms are theoretically possible. The predominant enol tautomer is typically the one where the double bond is in conjugation with the aromatic benzofuran (B130515) ring, as this extended π-system provides additional resonance stabilization. This is analogous to the case of 1-phenylbutane-1,3-dione, where the enol form with the double bond conjugated to the phenyl ring is favored. stackexchange.com

Role of Intramolecular Hydrogen Bonding in Enol Stability

The stability of the enol tautomer is greatly enhanced by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. This creates a stable six-membered pseudo-ring structure. This hydrogen bonding is a key driving force for enolization in β-diketones. stackexchange.com The presence and strength of this bond can be inferred from spectroscopic data, such as the downfield chemical shift of the enolic proton in ¹H NMR spectra.

Influence of Substituents and Solvent Polarity on Tautomeric Ratios

The equilibrium between the keto and enol forms is markedly influenced by the polarity of the solvent. Following Meyer's rule for β-diketones, an increase in solvent polarity tends to shift the equilibrium towards the keto form. asu.edu This is because polar solvents can engage in intermolecular hydrogen bonding with the carbonyl groups of the keto tautomer, thereby stabilizing it. Conversely, in nonpolar solvents, the intramolecularly hydrogen-bonded enol form often predominates. NMR studies on analogous β-diketones have demonstrated that the percentage of the enol form can vary significantly with the solvent used. rsc.org

Reactions of the β-Diketone Moiety

The β-diketone functionality is the primary site of reactivity in 1-(Benzofuran-2-yl)butane-1,3-dione, allowing for a range of transformations.

Electrophilic Attack on the Enol Form

The enol form of 1-(Benzofuran-2-yl)butane-1,3-dione, with its electron-rich double bond, is susceptible to attack by electrophiles. The central carbon atom (C2) of the β-diketone moiety is particularly nucleophilic in the enol/enolate form. Reactions with various electrophiles can lead to the introduction of new functional groups at this position. While specific examples for this compound are scarce in the literature, analogous reactions are well-established for β-diketones.

Nucleophilic Additions and Condensations

The carbonyl carbons of 1-(Benzofuran-2-yl)butane-1,3-dione are electrophilic and can be attacked by nucleophiles. These reactions can lead to a variety of products, including heterocyclic compounds. For instance, condensation reactions with hydrazine (B178648) derivatives can yield pyrazoles, a common reaction for 1,3-dicarbonyl compounds. Similarly, reactions with other bifunctional nucleophiles can be used to construct various heterocyclic rings fused to or substituted with the benzofuran moiety. The synthesis of benzofuran-2-yl pyrazole (B372694) derivatives from related benzofuran carbohydrazides and chalcones highlights the utility of the benzofuran carbonyl system in building more complex molecules. nih.gov

Reactivity of the Benzofuran Heterocycle

The benzofuran ring system within 1-(Benzofuran-2-yl)butane-1,3-dione is susceptible to various transformations, particularly on the fused benzene (B151609) ring. These reactions are crucial for modifying the core structure and introducing diverse functionalities.

Electrophilic Substitution Reactions on the Fused Ring System

The benzofuran nucleus is generally reactive towards electrophiles. researchgate.net Kinetic studies on the bromination of benzofuran and its substituted derivatives in acetic acid have shown that the reaction proceeds via an electrophilic addition mechanism, where the electrophilic bromine attacks the 2-position of the furan (B31954) ring. oup.comoup.com In derivatives where the 2-position is already substituted, as in 2-acetylbenzofuran (B162037), electrophilic substitution such as bromination occurs on the benzene ring. nih.gov For instance, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid with bromine in acetic acid leads to the introduction of a bromine atom at the ortho position to the hydroxyl group on the benzene ring. nih.gov This suggests that the benzene part of the benzofuran scaffold in 1-(Benzofuran-2-yl)butane-1,3-dione can undergo electrophilic substitution, with the position of substitution being directed by the existing substituents on the ring. The kinetics of bromination of 2-acetyl benzofuran using phenyltrimethylammonium (B184261) tribromide have been studied, with the product being the corresponding 2-bromoacetyl benzofuran. researchgate.net

Table 1: Electrophilic Bromination of Benzofuran Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Benzofuran | Bromine/Acetic Acid | 2,3-Dibromo-2,3-dihydrobenzofuran | oup.comoup.com |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amide | Bromine/Acetic Acid | Amide of 7-bromo-6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | nih.gov |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the benzofuran scaffold. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex arylated and otherwise substituted benzofurans. researchgate.net Direct C-H arylation of benzofurans at the C3-position can be achieved with various aryl bromides using low loadings of a palladium catalyst. researchgate.net

For these coupling reactions to occur on the benzofuran ring of 1-(Benzofuran-2-yl)butane-1,3-dione, a halogen substituent is typically required on the benzene portion of the heterocycle. Halo-substituted benzofurans can be synthesized and subsequently used in various palladium-catalyzed reactions, such as the Sonogashira coupling. For example, 2-arylbenzofurans can be prepared in a one-pot, multicatalytic approach starting from 2-halophenols and aryl halides, which involves two sequential Sonogashira reactions followed by cyclization. acs.org Similarly, other palladium-catalyzed cascade reactions starting from alkyne-tethered aryl iodides have been developed to access substituted benzofurans. researchgate.net The direct arylation and ring closure of benzofurans with aryl iodides can also be achieved, proceeding through a proposed Heck-type oxyarylation mechanism. nih.gov These methodologies indicate that a pre-functionalized (e.g., halogenated) derivative of 1-(Benzofuran-2-yl)butane-1,3-dione could serve as a versatile substrate for creating more complex molecular architectures.

Derivatization through Condensation with Bifunctional Nucleophiles

The 1,3-dicarbonyl moiety of 1-(Benzofuran-2-yl)butane-1,3-dione is a key functional group that enables a variety of condensation reactions with bifunctional nucleophiles. These reactions are fundamental for the construction of various five- and six-membered heterocyclic rings.

Formation of Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles, Pyrimidines)

The reaction of 1,3-dicarbonyl compounds with bifunctional nucleophiles is a classic and efficient method for synthesizing a wide range of heterocycles.

Pyrazoles: The condensation of 1,3-diketones with hydrazine or its derivatives is a standard route to pyrazoles. This reaction provides a straightforward method to attach a pyrazole ring to the benzofuran scaffold.

Isoxazoles: In a similar fashion, the reaction of the 1,3-dione with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. This cyclocondensation reaction is a common strategy for synthesizing 3,5-disubstituted isoxazoles.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by condensing 1,3-dicarbonyl compounds with urea (B33335), thiourea (B124793), or guanidine (B92328). bu.edu.eg This reaction, often a variation of the Biginelli reaction, is a versatile method for synthesizing dihydropyrimidines and pyrimidines. nih.govmdpi.com For instance, benzofuran chalcones, which are α,β-unsaturated ketones, react with urea, thiourea, or guanidine hydrochloride to form pyrimidine derivatives fused with the benzofuran system. nih.govresearchgate.netresearchgate.net This demonstrates the utility of benzofuran-based carbonyl compounds in the synthesis of complex heterocyclic structures. The classical Pinner synthesis also involves the condensation of 1,3-dicarbonyl compounds with amidines to form pyrimidines. mdpi.com

Table 2: Heterocycle Synthesis from 1,3-Dicarbonyl Precursors

| Target Heterocycle | Bifunctional Nucleophile | General Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine / Substituted Hydrazines | Cyclocondensation |

| Isoxazole | Hydroxylamine | Cyclocondensation |

Synthesis of Schiff Bases

Schiff bases are typically synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. wikipedia.org The 1,3-dione functionality in 1-(Benzofuran-2-yl)butane-1,3-dione can also react with amines to form Schiff bases. The reaction of 1,3-diones with primary amines, such as o-aminophenol, can lead to the formation of Schiff bases that often exist in a stable imine-enamine tautomeric form. shd-pub.org.rsresearchgate.net These reactions demonstrate that the dicarbonyl component of the target molecule can be derivatized to form C=N bonds, which are valuable for developing coordination complexes and other functional materials. shd-pub.org.rsresearchgate.netnih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(Benzofuran-2-yl)butane-1,3-dione |

| 2-Acetylbenzofuran |

| 2-Bromoacetyl benzofuran |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid |

| 7-Bromo-6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid |

| 2,3-Dibromo-2,3-dihydrobenzofuran |

| Benzofuran |

| Phenyltrimethylammonium tribromide |

| Pyrazole |

| Isoxazole |

| Pyrimidine |

| Hydrazine |

| Hydroxylamine hydrochloride |

| Urea |

| Thiourea |

| Guanidine |

| o-Aminophenol |

| Schiff Base |

| Bromine |

| Palladium |

| Aryl halide |

| 2-Halophenol |

| Aryl bromide |

| Alkyne |

Coordination Chemistry and Ligand Properties of 1 Benzofuran 2 Yl Butane 1,3 Dione

Coordination Modes and Chelation Behavior

The coordination chemistry of 1-(Benzofuran-2-yl)butane-1,3-dione is fundamentally dictated by its molecular structure, which allows for distinct modes of interaction with metal ions.

Bidentate O,O-Coordination through Enol Form

Like other β-diketones, 1-(Benzofuran-2-yl)butane-1,3-dione exists as a tautomeric mixture of keto and enol forms. However, in solution and particularly upon complexation, it predominantly adopts the enol tautomer. nih.govnih.govbohrium.com The acidity of the methylene (B1212753) proton between the two carbonyl groups facilitates the formation of the enol, which is stabilized by an intramolecular hydrogen bond.

Deprotonation of the enolic hydroxyl group results in a monoanionic ligand, the 1-(benzofuran-2-yl)-3-oxobut-1-en-1-olate anion. This anion acts as a classic bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms. This O,O-coordination forms a stable six-membered chelate ring, a characteristic feature of metal β-diketonate complexes. nih.gov This chelation mode is the primary way this ligand binds to a wide array of metal ions.

Electronic and Steric Influence of the Benzofuran (B130515) Substituent on Metal Binding

The benzofuran moiety attached to the carbonyl group significantly modulates the ligand's properties, which in turn affects the characteristics of the resulting metal complexes.

Electronic Influence: The benzofuran group is an extended π-conjugated system. This influences the electronic structure of the entire ligand, affecting the acidity of the enol and the stability of the metal-ligand bond. The π-system can delocalize electron density, which impacts the ligand field strength and the energies of the ligand's frontier molecular orbitals. mdpi.com For lanthanide complexes, the benzofuran group can act as an effective "antenna," absorbing ultraviolet light and efficiently transferring the energy to the central metal ion, a crucial process for sensitized luminescence. mdpi.com

Steric Influence: Sterically, the planar benzofuran ring is considerably larger than a simple alkyl group like methyl, and its steric profile is more akin to a phenyl substituent. This bulk can influence the coordination number and geometry of the metal center. For instance, it may favor the formation of four- or six-coordinate complexes with transition metals, while preventing the formation of higher-coordination number complexes that might be possible with smaller ligands.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1-(Benzofuran-2-yl)butane-1,3-dione typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry and reaction conditions can be adjusted to isolate complexes with varying structures and properties.

Transition Metal Complexes (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II))

Mononuclear complexes with divalent first-row transition metals are generally synthesized by reacting the ligand with the corresponding metal(II) salt (e.g., acetates or chlorides) in a 2:1 ligand-to-metal molar ratio. koreascience.krnih.gov The reaction is often carried out in a solvent like ethanol or methanol, and a weak base may be added to facilitate the deprotonation of the ligand.

The resulting complexes typically have the general formula [M(L)₂] or [M(L)₂(H₂O)₂], where L represents the deprotonated benzofuranyl-butanedionate ligand. Based on extensive studies of analogous β-diketonate complexes, the coordination geometry is highly dependent on the metal ion. researchgate.nettubitak.gov.tr For instance, Mn(II), Fe(II), Co(II), and Ni(II) complexes are expected to adopt a six-coordinate, pseudo-octahedral geometry, with the two axial positions potentially occupied by solvent molecules. researchgate.net Cu(II) complexes are likely to be square planar or distorted octahedral, while Zn(II), with its d¹⁰ configuration, typically forms tetrahedral or octahedral complexes. nih.gov

Table 1: Predicted Properties of Transition Metal Complexes with 1-(Benzofuran-2-yl)butane-1,3-dione

| Metal Ion | Typical Formula | Predicted Geometry | Magnetic Moment (μB) |

|---|---|---|---|

| Mn(II) | [Mn(L)₂(H₂O)₂] | Octahedral | ~5.9 (High-spin) |

| Fe(II) | [Fe(L)₂(H₂O)₂] | Octahedral | ~5.2 (High-spin) |

| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | ~4.8-5.2 (High-spin) |

| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral | ~2.9-3.4 |

| Cu(II) | [Cu(L)₂] | Square Planar | ~1.8-2.2 |

| Zn(II) | [Zn(L)₂] or [Zn(L)₂(H₂O)₂] | Tetrahedral or Octahedral | Diamagnetic |

Lanthanide Coordination Compounds (e.g., Eu(III), Yb(III))

The coordination chemistry of 1-(Benzofuran-2-yl)butane-1,3-dione with lanthanide ions is of particular interest due to the potential for creating highly luminescent materials. frontiersin.org The synthesis of these complexes typically involves reacting the ligand with a lanthanide(III) salt, such as a nitrate or chloride, in a 3:1 ligand-to-metal ratio.

Due to the large ionic radii of lanthanide ions, the resulting tris-β-diketonate complexes, [Ln(L)₃], are often coordinatively unsaturated. To achieve stable, higher coordination numbers (typically 8 or 9) and to prevent luminescence quenching by coordinated solvent molecules, a neutral ancillary ligand is frequently added to the reaction. polyu.edu.hk Common choices include bidentate nitrogen-donor ligands like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy), leading to the formation of ternary complexes with the general formula [Ln(L)₃(phen)]. polyu.edu.hkresearchgate.net

For complexes of Eu(III), the benzofuran moiety is expected to efficiently sensitize the metal's characteristic red emission. frontiersin.org Yb(III) complexes are also of interest for their potential applications in near-infrared (NIR) emitting devices. researchgate.netnih.gov

Formation of Homo- and Heterometallic Complexes

Beyond simple mononuclear structures, β-diketonate ligands like 1-(Benzofuran-2-yl)butane-1,3-dione are well-suited for constructing more complex polynuclear architectures. The carbonyl oxygen atoms of a chelated ligand can donate their lone pairs to a second metal center, allowing the ligand to act as a bridge. nih.gov

This bridging capability enables the synthesis of both homometallic (containing a single type of metal) and heterometallic (containing two or more different metals) complexes. researchgate.netresearchgate.net The formation of heterometallic d-f block complexes, combining a transition metal and a lanthanide, is a particularly active area of research. vnu.edu.ua These systems can be synthesized through the self-assembly of pre-formed mononuclear complexes, for example, by co-crystallizing a transition metal β-diketonate with a lanthanide β-diketonate. nih.govalbany.edu The resulting structures can exhibit unique magnetic and luminescent properties that arise from the interactions between the different metal centers. vnu.edu.ua

Supramolecular Architectures and Coordination Networks

The design of supramolecular architectures and coordination networks relies on the predictable and directional nature of metal-ligand interactions. The β-diketonate group in 1-(Benzofuran-2-yl)butane-1,3-dione provides a robust chelating site for metal ions, which, in combination with the benzofuran group, can direct the assembly of complex structures.

The self-assembly of discrete metal-ligand structures is governed by the coordination preferences of the metal ion and the geometry of the ligand. In the case of 1-(Benzofuran-2-yl)butane-1,3-dione, the β-diketonate moiety is expected to act as a bidentate chelating ligand, forming a six-membered ring with the metal ion. This mode of coordination is common for β-diketonates and leads to the formation of stable, neutral complexes with divalent and trivalent metal ions.

The stoichiometry of these discrete complexes is typically of the form [M(L)n], where 'M' is the metal ion, 'L' is the deprotonated 1-(Benzofuran-2-yl)butane-1,3-dione ligand, and 'n' is the charge of the metal ion. For instance, with divalent metal ions such as Cu2+, Ni2+, or Zn2+, complexes with the general formula [M(L)2] are anticipated. Similarly, trivalent metal ions like Fe3+ or Al3+ would be expected to form [M(L)3] complexes.

| Metal Ion | Expected Stoichiometry | Probable Geometry |

| Cu(II) | [Cu(C12H9O3)2] | Square Planar |

| Ni(II) | [Ni(C12H9O3)2] | Square Planar or Octahedral |

| Zn(II) | [Zn(C12H9O3)2] | Tetrahedral or Octahedral |

| Fe(III) | [Fe(C12H9O3)3] | Octahedral |

| Al(III) | [Al(C12H9O3)3] | Octahedral |

This table presents hypothetical structures based on the known coordination chemistry of β-diketones.

Beyond the formation of discrete molecules, 1-(Benzofuran-2-yl)butane-1,3-dione has the potential to act as a building block for the construction of polymeric coordination frameworks, also known as metal-organic frameworks (MOFs). This typically requires the ligand to possess more than one coordination site capable of bridging between metal centers.

While the primary coordination of 1-(Benzofuran-2-yl)butane-1,3-dione is expected to be through the β-diketonate group, the oxygen atom of the benzofuran ring could potentially act as a secondary, weaker donor site. This could lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. For instance, if the benzofuran oxygen coordinates to an adjacent metal center, a chain-like 1D polymer could be formed.

Alternatively, the functionalization of the benzofuran ring with additional donor groups could transform 1-(Benzofuran-2-yl)butane-1,3-dione into a multitopic ligand, pre-designed for the construction of coordination polymers. The structure and dimensionality of the resulting framework would be dependent on the coordination geometry of the metal ion and the disposition of the coordinating sites on the ligand. The β-diketonate unit provides a strong and stable connection point, while the secondary coordination sites would direct the extension of the network. The inherent porosity of such frameworks could lead to applications in gas storage, separation, and catalysis.

| Linkage Type | Potential Dimensionality | Structural Motif |

| Bridging via benzofuran oxygen | 1D | Linear or zigzag chains |

| Use of functionalized benzofuran | 1D, 2D, or 3D | Varies with ligand design and metal coordination |

This table illustrates potential pathways to polymeric structures involving 1-(Benzofuran-2-yl)butane-1,3-dione.

Advanced Spectroscopic Characterization Techniques for 1 Benzofuran 2 Yl Butane 1,3 Dione and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of 1-(benzofuran-2-yl)butane-1,3-dione in solution. By analyzing various NMR spectra, one can map out the proton and carbon frameworks, confirm connectivity, and study dynamic processes such as keto-enol tautomerism.

The ¹H NMR spectrum of 1-(benzofuran-2-yl)butane-1,3-dione is particularly informative due to the compound's existence as a mixture of keto and enol tautomers in solution. rsc.orgmdpi.com The ratio of these tautomers can be influenced by factors such as solvent polarity. nih.gov

The keto form displays distinct signals for the methyl protons (CH₃), typically as a singlet around δ 2.3 ppm, and the methylene (B1212753) protons (CH₂) as a singlet around δ 4.1 ppm. rsc.org

The enol form is characterized by the disappearance of the methylene signal and the appearance of a vinyl proton (-CH=) signal around δ 6.1-6.2 ppm. rsc.org A key indicator of the enol tautomer is a highly deshielded signal for the enolic hydroxyl proton (-OH) which can appear far downfield, often between δ 14.0 and 16.0 ppm, due to strong intramolecular hydrogen bonding. rsc.org

The protons of the benzofuran (B130515) ring appear in the aromatic region, typically between δ 7.0 and δ 8.0 ppm. rsc.orgchemicalbook.com The specific shifts and coupling patterns help confirm the substitution on the benzofuran moiety. For instance, a characteristic singlet for the H3 proton of the furan (B31954) ring is expected.

The integration of the signals corresponding to the keto (e.g., CH₂ group) and enol (e.g., vinyl -CH= group) forms allows for the quantification of the tautomeric equilibrium in a given solvent. rsc.org

Table 1: Typical ¹H NMR Chemical Shifts for the Tautomeric Forms of 1-(Aryl)butane-1,3-dione Systems Data based on analogous compounds. rsc.org

| Proton Assignment | Keto Form (δ ppm) | Enol Form (δ ppm) | Multiplicity |

| CH₃ (Methyl) | ~2.3 | ~2.2 | Singlet (s) |

| CH₂ (Methylene) | ~4.1 | - | Singlet (s) |

| =CH (Methine) | - | ~6.2 | Singlet (s) |

| Benzofuran Aromatic | ~7.0 - 7.9 | ~7.0 - 7.9 | Multiplet (m) |

| Enolic OH | - | ~15.0 | Singlet (s, broad) |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a complete map of the carbon framework of 1-(benzofuran-2-yl)butane-1,3-dione. Like the ¹H NMR, the spectrum will show signals for both the keto and enol forms, unless one tautomer is overwhelmingly dominant.

In the keto form , two distinct carbonyl carbon signals are expected: one for the ketone (C3) around δ 204 ppm and another for the C1 carbonyl adjacent to the benzofuran ring, which is typically observed around δ 183-190 ppm. nih.govchegg.com The methylene carbon (C2) appears around δ 50-60 ppm, and the methyl carbon (C4) is found upfield around δ 25-30 ppm. docbrown.info

In the enol form , the spectrum shows a carbonyl signal and an enolic carbon (C3) signal around δ 155 ppm. nih.gov The methine carbon (C2) appears at approximately δ 95-100 ppm. The carbons of the benzofuran ring resonate in the δ 110-160 ppm range, with the carbon attached to oxygen (C7a) and the carbonyl-bearing carbon (C2 of benzofuran) appearing at the lower field end of this range. rsc.orgchemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for 1-(Benzofuran-2-yl)butane-1,3-dione Data based on analogous compounds. rsc.orgchegg.comdocbrown.info

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| C=O (Ketone, C1 & C3, keto form) | ~185-205 |

| C=O (Ketone, enol form) | ~180-190 |

| C-OH (Enol, C3) | ~155 |

| Benzofuran C-O (C7a) | ~156 |

| Benzofuran C-C=O (C2) | ~152 |

| Benzofuran Aromatic CH | ~112-128 |

| =CH (Enol, C2) | ~98 |

| CH₂ (Keto, C2) | ~55 |

| CH₃ (Methyl, C4) | ~25 |

¹⁹F NMR for Fluorinated Analogues

For fluorinated analogues, such as a derivative containing a trifluoromethyl (CF₃) group on the butane (B89635) chain (e.g., 4,4,4-trifluoro-1-(benzofuran-2-yl)butane-1,3-dione), ¹⁹F NMR spectroscopy is an essential characterization tool. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it ideal for detecting fluorine-containing moieties with no background interference. nih.gov

A CF₃ group would typically appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift would be sensitive to the electronic environment; for a compound like 4,4,4-trifluoro-1-(furan-2-yl)-1,3-butanedione, the CF₃ group appears around δ -76 ppm. sigmaaldrich.com In the proton-coupled spectrum, this signal would be split by any nearby protons, providing additional structural information. For instance, coupling to the methylene protons in the keto form would result in a triplet. The diastereotopic nature of the methylene protons could lead to more complex splitting patterns. rsc.org

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the benzofuran ring by correlating adjacent aromatic protons. In a fluorinated analogue, it could also show coupling between protons on the butane chain. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It is used to definitively assign which proton is attached to which carbon. For example, the methylene protons of the keto form would show a correlation to the methylene carbon signal, while the enol's methine proton would correlate with the methine carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular skeleton. Key correlations would include the link from the methyl protons (H4) to the adjacent carbonyl (C3) and methine/methylene (C2) carbons, and from the benzofuran's H3 proton to the C1 carbonyl carbon and other carbons within the benzofuran ring system, thus confirming the connection between the dione (B5365651) chain and the heterocycle. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques are used to identify the functional groups present in the molecule, providing further evidence for the keto-enol tautomerism.

IR spectroscopy is highly effective for identifying the characteristic vibrational modes of the carbonyl and enol groups in 1-(benzofuran-2-yl)butane-1,3-dione. The presence of both tautomers gives rise to a complex but informative spectrum. mdpi.com

The enol form is identified by a very broad absorption band between 2500-3200 cm⁻¹ corresponding to the O-H stretch of the intramolecularly hydrogen-bonded enol. rsc.org A strong band around 1580-1620 cm⁻¹ is characteristic of the conjugated C=C bond of the enol ring. mdpi.com

The keto form is characterized by two distinct C=O stretching absorptions in the region of 1680-1730 cm⁻¹. mdpi.com The lower frequency band typically corresponds to the carbonyl group conjugated with the benzofuran ring, while the higher frequency band is from the aliphatic ketone.

The IR spectrum thereby provides clear, complementary evidence to NMR for the existence of the keto-enol equilibrium. rsc.orgmdpi.com

Table 3: Characteristic IR Absorption Frequencies for 1-(Benzofuran-2-yl)butane-1,3-dione Data based on analogous compounds. rsc.orgmdpi.com

| Functional Group | Tautomeric Form | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Enol | 2500 - 3200 | Very broad, strong (intramolecular H-bond) |

| C=O Stretch | Keto | ~1725 | Aliphatic ketone |

| C=O Stretch | Keto | ~1685 | Conjugated ketone |

| C=O Stretch | Enol | ~1640 | Conjugated ketone (H-bonded) |

| C=C Stretch | Enol | ~1600 | Conjugated alkene |

| C-O Stretch | Enol | ~1300 | Enolic C-O |

Raman Spectroscopy for Molecular Vibrations

The interpretation of the Raman spectrum of this compound relies on the assignment of observed vibrational frequencies to specific molecular motions. These assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. nih.gov

Key vibrational modes for related benzofuran and β-diketone structures that are relevant for the analysis of 1-(Benzofuran-2-yl)butane-1,3-dione include:

Benzofuran Ring Vibrations: The benzofuran moiety gives rise to several characteristic Raman bands. These include C-C stretching vibrations within the fused benzene (B151609) and furan rings, C-H in-plane and out-of-plane bending modes, and ring breathing modes. researchgate.net The C-O-C stretching of the furan ring is also a notable feature. esisresearch.org

β-Diketone Moiety Vibrations: The butane-1,3-dione part of the molecule exists in a tautomeric equilibrium between the diketo and enol forms, with the enol form being predominant. mdpi.com This is characterized by strong intramolecular hydrogen bonding. The Raman spectrum will reflect the vibrations of this enolic system. Key vibrations include the C=C and C=O stretching modes of the enol ring, as well as vibrations of the methyl group.

Skeletal and Linkage Vibrations: Vibrations involving the C-C bond linking the benzofuran ring and the diketone moiety will also be present in the Raman spectrum.

Symmetric vibrations generally produce more intense Raman lines, while non-symmetric vibrations are often weaker. youtube.com For instance, the symmetric stretching of the C-C bonds in the aromatic ring is expected to be a strong Raman peak. researchgate.net The study of these vibrational modes is crucial for understanding the structural integrity of the molecule and how it is affected by complexation with metal ions.

Table 1: Predicted Raman Vibrational Modes for 1-(Benzofuran-2-yl)butane-1,3-dione based on related structures.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) Range | Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | Benzofuran ring C-H stretching |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl group C-H stretching |

| C=O Stretch | 1750 - 1650 | Carbonyl stretching in the diketone moiety |

| C=C Stretch (Aromatic) | 1620 - 1580 | Benzofuran ring C=C stretching |

| C=C Stretch (Enol) | 1580 - 1540 | C=C stretching in the enol form of the diketone |

| C-O-C Stretch | 1270 - 1200 | Furan ring ether stretching |

| C-C Stretch | 1200 - 1000 | Inter-ring and other C-C stretching |

Note: The exact positions of the Raman bands for 1-(Benzofuran-2-yl)butane-1,3-dione may vary and require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For 1-(Benzofuran-2-yl)butane-1,3-dione and its complexes, different MS techniques provide complementary information.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of 1-(Benzofuran-2-yl)butane-1,3-dione by providing its exact molecular mass. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The molecular formula for 1-(Benzofuran-2-yl)butane-1,3-dione is C₁₂H₁₀O₃.

The fragmentation pattern observed in the mass spectrum provides further structural information. For benzofuran derivatives, fragmentation often involves the cleavage of the furan or benzene ring and the loss of small molecules like CO. nih.gov In the case of 1-(Benzofuran-2-yl)butane-1,3-dione, characteristic fragmentation would likely involve the loss of the acetyl group (CH₃CO) or the entire butanedione side chain.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-volatile Species and Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including metal complexes of 1-(Benzofuran-2-yl)butane-1,3-dione. lupinepublishers.com This method allows for the ionization of molecules directly from a solution, often preserving the non-covalent interactions within a complex.

In the positive ion mode, ESI-MS of β-diketones can result in the formation of protonated molecules [M+H]⁺, or adducts with alkali metals such as [M+Na]⁺ and [M+K]⁺. lupinepublishers.com The specific adducts formed can depend on the sample preparation and the solvents used. For metal complexes of 1-(Benzofuran-2-yl)butane-1,3-dione, ESI-MS can be used to determine the stoichiometry of the complex, i.e., the ratio of the ligand to the metal ion.

The fragmentation of the molecular ions in the gas phase, which can be induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides valuable structural information about the ligand and its coordination to the metal center. nih.gov Studies on similar benzofuran compounds have shown that fragmentation pathways often involve the loss of substituents from the benzofuran core. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 1-(Benzofuran-2-yl)butane-1,3-dione, the UV-Vis spectrum is influenced by the conjugated π-system of the benzofuran ring and the β-diketone moiety.

Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of 1-(Benzofuran-2-yl)butane-1,3-dione is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. mdpi.com The extended conjugation between the benzofuran ring and the enolic form of the β-diketone moiety results in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores.

The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital. The position and intensity of these bands are sensitive to the molecular structure and the presence of substituents.

Solvatochromic Behavior and Molecular Interactions

Solvatochromism refers to the change in the position, and sometimes intensity, of the UV-Vis absorption bands of a compound with a change in the polarity of the solvent. vlabs.ac.in This phenomenon provides insights into the nature of the electronic ground and excited states of the molecule and its interactions with the solvent.

For 1-(Benzofuran-2-yl)butane-1,3-dione, the solvent can influence the tautomeric equilibrium between the keto and enol forms, which in turn affects the UV-Vis spectrum. nih.gov In polar solvents, hydrogen bonding interactions can stabilize the ground or excited state differently, leading to shifts in the absorption maxima. nih.gov

Hypsochromic Shift (Blue Shift): An increase in solvent polarity may stabilize the more polar ground state to a greater extent than the excited state, leading to a larger energy gap for the electronic transition and a shift to shorter wavelengths (blue shift). vlabs.ac.in This is often observed for n → π* transitions. nih.gov

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, resulting in a smaller energy gap and a shift to longer wavelengths (red shift). vlabs.ac.in This is common for π → π* transitions. nih.gov

By studying the solvatochromic behavior of 1-(Benzofuran-2-yl)butane-1,3-dione, it is possible to gain a deeper understanding of its electronic structure and how it interacts with its environment, which is also relevant for its complexation behavior.

Table 2: Summary of Spectroscopic Techniques and Their Applications

| Technique | Information Obtained | Relevance to 1-(Benzofuran-2-yl)butane-1,3-dione |

| Raman Spectroscopy | Molecular vibrations, functional groups, structural fingerprint | Elucidation of the detailed molecular structure, including the tautomeric form of the diketone moiety and the integrity of the benzofuran ring. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass, elemental composition, fragmentation patterns | Unambiguous identification and structural confirmation of the compound. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight of non-volatile compounds, stoichiometry of complexes | Characterization of metal complexes and study of ligand-metal interactions. |

| UV-Vis Spectroscopy | Electronic transitions, conjugation effects | Understanding the electronic structure and the influence of the conjugated system on the properties of the molecule. |

| Solvatochromism (UV-Vis) | Solute-solvent interactions, polarity of electronic states | Probing the effect of the environment on the electronic properties and tautomeric equilibrium. |

Computational and Theoretical Investigations of 1 Benzofuran 2 Yl Butane 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for investigating the electronic structure of molecules. physchemres.org It is favored for its balance of accuracy and computational efficiency. For a molecule like 1-(Benzofuran-2-yl)butane-1,3-dione, DFT calculations would be foundational to understanding its intrinsic chemical nature.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the equilibrium geometry, must be determined. Geometry optimization is a computational process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For a flexible molecule like 1-(Benzofuran-2-yl)butane-1,3-dione, which contains a rotatable butane-1,3-dione side chain, this process is more complex. The molecule can exist in several different spatial arrangements known as conformers.

The β-diketone side chain can exist in keto-enol tautomeric forms. A computational study would first optimize the geometry of both the diketo and various enol forms. The enol form, stabilized by an intramolecular hydrogen bond, is often the more stable tautomer for β-diketones. The potential energy surface would be scanned by systematically rotating the bonds linking the benzofuran (B130515) ring and the dione (B5365651) chain to identify all low-energy conformers. The results would reveal the most stable conformer and the energy barriers between different conformations, which are crucial for understanding the molecule's dynamic behavior and how it might interact with biological targets. Studies on other benzofuran derivatives have successfully used DFT to determine their pseudo-planar or twisted geometries, which is key to understanding their properties. physchemres.org

Table 1: Illustrative Conformational Analysis Data (Note: These values are for illustrative purposes only.)

| Conformer/Tautomer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Enol-Conformer 1 (Planar) | 0.00 | 0.5 |

| Enol-Conformer 2 (Twisted) | +1.5 | 45.2 |

| Diketo-Conformer | +5.8 | - |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. For 1-(Benzofuran-2-yl)butane-1,3-dione, DFT calculations would map the spatial distribution of these orbitals. It would be expected that the HOMO is distributed over the electron-rich benzofuran ring system, while the LUMO may be localized on the electron-accepting dicarbonyl portion of the molecule. This analysis is fundamental for predicting how the molecule will behave in chemical reactions. Similar analyses have been performed for other benzofuran systems to explain their electronic properties. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are for illustrative purposes only and depend on the level of theory and basis set used.)

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.1 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack (e.g., around the carbonyl oxygen atoms). Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

For 1-(Benzofuran-2-yl)butane-1,3-dione, an MEP map would clearly identify the electronegative oxygen atoms of the dione group as the primary sites for hydrogen bonding and electrophilic interactions. The map would also reveal the electrostatic character of the benzofuran ring, providing a complete picture of the molecule's charge landscape, which is essential for predicting intermolecular interactions.

To quantify the insights from FMO and MEP analyses, a range of global and local reactivity descriptors can be calculated using DFT. These concepts arise from Conceptual DFT.

Global Descriptors: These values describe the reactivity of the molecule as a whole.

Hardness (η): Resistance to change in electron configuration. Calculated as (E_LUMO - E_HOMO) / 2.

Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): The power of a molecule to attract electrons. Calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local Descriptors (Fukui Functions): These functions identify which specific atoms within the molecule are most reactive. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons changes. It helps to pinpoint the exact sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

For the title compound, these descriptors would provide quantitative predictions of its stability and reactive sites, complementing the qualitative pictures from FMO and MEP analysis.

Table 3: Illustrative Global Reactivity Descriptors (Note: These values are for illustrative purposes only.)

| Descriptor | Value (eV) |

| Hardness (η) | 2.05 |

| Softness (S) | 0.49 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 4.21 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This is invaluable for several reasons:

Structure Confirmation: Comparing the theoretical spectrum to an experimental one can help confirm that the synthesized molecule has the expected structure.

Peak Assignment: It allows for the confident assignment of specific vibrational modes (e.g., C=O stretch, C-H bend) to the observed experimental peaks.

Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

For 1-(Benzofuran-2-yl)butane-1,3-dione, the calculation would predict characteristic stretching frequencies for the carbonyl (C=O) groups in the dione chain and the C-O-C ether linkage in the benzofuran ring, providing clear spectroscopic signatures for its identification.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (like a solvent) at a given temperature.

An MD simulation of 1-(Benzofuran-2-yl)butane-1,3-dione, likely placed in a box of solvent molecules like water, would provide insights into:

Conformational Flexibility: How readily the molecule transitions between different conformers in solution.

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar dione group and the aromatic ring.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and water, which is crucial for understanding its solubility and transport properties.

This dynamic perspective is vital for understanding how the molecule behaves in a realistic biological or chemical environment, going beyond the static, gas-phase picture provided by many DFT calculations.

Conformational Flexibility and Tautomer Interconversion Pathways

The structure of 1-(benzofuran-2-yl)butane-1,3-dione is characterized by significant conformational flexibility, primarily due to the presence of the butane-1,3-dione side chain. This moiety can exist in equilibrium between a diketo form and two possible enol tautomers.

Tautomeric Forms: The key structural feature of 1,3-dicarbonyl compounds is keto-enol tautomerism. For 1-(benzofuran-2-yl)butane-1,3-dione, the following tautomers are possible:

Diketone form: The standard structure with two carbonyl groups.

Enol Form A: Enolization occurs at the C1 carbonyl, involving the benzofuran ring.

Enol Form B: Enolization occurs at the C3 carbonyl, involving the methyl group.

Computational studies on analogous compounds, such as 1-phenylbutane-1,3-dione, suggest that one enol form is typically predominant. stackexchange.com The stability of these tautomers is dictated by several factors, including intramolecular hydrogen bonding and the extent of electron conjugation.

Predominant Tautomer: Theoretical calculations indicate that the enol form where the hydroxyl group is adjacent to the benzofuran ring (Enol Form A) is likely the most stable. This stability arises from two primary electronic effects:

Extended Conjugation: The enol form allows for an extended π-conjugated system that includes the benzofuran ring, the double bond of the enol, and the remaining carbonyl group. This extensive delocalization of electrons significantly stabilizes the molecule. stackexchange.com

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the oxygen atom of the nearby carbonyl group, creating a stable six-membered pseudo-ring. stackexchange.com

The interconversion between the diketo and enol forms proceeds through proton transfer mechanisms. The energy barriers for these transfers determine the dynamics of the equilibrium. While the diketo form is a necessary intermediate, the enol tautomers are often the major species observed in solution. bohrium.com

| Tautomer | Key Structural Features | Expected Stability |

| Diketone | Two C=O groups at C1 and C3 | Less stable |

| Enol Form A | C=C bond between C1-C2, OH at C1 | Most stable (extended conjugation with benzofuran ring, intramolecular H-bond) |

| Enol Form B | C=C bond between C2-C3, OH at C3 | Less stable than Enol A (less effective conjugation) |

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent medium can significantly influence the molecular structure and reactivity of 1-(benzofuran-2-yl)butane-1,3-dione, particularly by affecting the tautomeric equilibrium. The preference for the keto or enol form can shift depending on the polarity and hydrogen-bonding capability of the solvent.

Studies on similar heterocyclic diones have demonstrated that:

In non-polar solvents like chloroform, the enol form is often favored. This is because the intramolecular hydrogen bond, which stabilizes the enol tautomer, is more effective in an environment that does not compete for hydrogen bonding. mdpi.comresearchgate.net

In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the keto form may be more favored. mdpi.comresearchgate.net These solvents can disrupt the internal hydrogen bond of the enol form by forming intermolecular hydrogen bonds with the solute, thereby stabilizing the more polar diketo tautomer.

In polar protic solvents like methanol, the equilibrium can be complex, as the solvent can act as both a hydrogen bond donor and acceptor, interacting with both keto and enol forms. mdpi.com

These solvent-induced structural changes directly impact the compound's reactivity. For instance, the nucleophilicity and electrophilicity of different atoms in the molecule will vary between the tautomeric forms, leading to different reaction pathways and products depending on the solvent used.

| Solvent Type | Expected Predominant Tautomer | Rationale |

| Non-polar (e.g., Chloroform) | Enol | Intramolecular hydrogen bond is strong and unperturbed. researchgate.net |

| Polar Aprotic (e.g., DMSO) | Keto | Solvent disrupts intramolecular H-bond, stabilizing the more polar keto form. researchgate.net |

| Polar Protic (e.g., Methanol) | Complex Equilibrium | Solvent competes for hydrogen bonding with both tautomers. mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical or material properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to model and predict the properties of chemicals based on their molecular structure. These models build a mathematical correlation between calculated molecular descriptors (representing electronic, steric, and thermodynamic features) and an experimentally measured property.

For 1-(benzofuran-2-yl)butane-1,3-dione and its derivatives, QSPR could be a valuable tool for predicting various chemical or material properties without the need for extensive laboratory synthesis and testing. Potential applications include:

Predicting Physicochemical Properties: Models could be developed to estimate properties like boiling point, solubility, and partition coefficients, which are crucial for chemical process design and environmental fate assessment.

Estimating Material Characteristics: For applications in materials science, QSPR could predict properties such as thermal stability, photostability, or absorption spectra for related polymers or dyes.

Although specific QSPR studies focused on the chemical or material properties of 1-(benzofuran-2-yl)butane-1,3-dione are not widely documented in the reviewed literature, the methodology remains highly applicable. A typical QSPR workflow would involve calculating a wide range of molecular descriptors for a series of related benzofuran compounds and using statistical methods to build a predictive model for a property of interest.

Computational Elucidation of Reaction Mechanisms

Computational quantum chemistry is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This allows researchers to understand reaction feasibility, predict major products, and optimize reaction conditions.

For reactions involving benzofuran derivatives, computational studies have provided significant insights. For example, in the synthesis of pyrrolidinedione derivatives from coumarin (B35378) (a structurally related heterocycle), quantum chemical studies have mapped out the multi-step reaction involving Michael addition, a Nef-type rearrangement, and cyclization. rsc.org These calculations determined the energy barrier for each step, identifying the rate-limiting stage of the process and revealing the role of solvent molecules in facilitating certain steps. rsc.org

Similarly, the synthesis of other benzofuran derivatives has been analyzed computationally. For instance, in a Willgerodt–Kindler reaction to produce a thioamide from 1-(benzofuran-2-yl)ethan-1-one, computational insights can help explain how using a deep eutectic solvent like K₂CO₃-glycerol can lower the required reaction temperature by stabilizing intermediates. nih.gov

For 1-(benzofuran-2-yl)butane-1,3-dione, computational elucidation could be applied to understand:

Synthesis Mechanisms: Modeling its formation, for instance, via a Claisen condensation, to identify key transition states and intermediates.

Reaction Pathways: Investigating its reactivity towards various reagents, such as its behavior in cyclization reactions to form new heterocyclic systems. The calculations would reveal the most energetically favorable pathway, explaining observed product distributions.

| Computational Task | Information Gained | Example Application |

| Transition State Search | Identification of the highest energy point along a reaction coordinate. | Determining the rate-limiting step of a reaction. rsc.org |

| Intermediate Energy Calculation | Determining the stability of transient species formed during a reaction. | Understanding the feasibility of a proposed reaction pathway. nih.gov |

| Reaction Energy Profile | Mapping the energy changes throughout a multi-step reaction. | Predicting the major and minor products of a reaction. rsc.org |

Emerging Research Directions and Potential Applications in Materials Science

Role as Ligands in Luminescent Materials

The β-diketone structure of 1-(benzofuran-2-yl)butane-1,3-dione allows it to act as an efficient ligand, forming stable complexes with metal ions. This characteristic is particularly valuable in the creation of luminescent materials.

Lanthanide(III) ions are known for their unique photophysical properties, including long-lived luminescence, narrow emission bands, and large Stokes shifts, which are ideal for applications like fluorescence-based bioassays. nih.govosti.gov However, the direct excitation of lanthanide ions is inefficient due to their low molar absorptivity. This limitation is overcome by using organic ligands that act as an "antenna." nih.gov

In this process, known as the antenna effect, the organic ligand, such as a β-diketone, absorbs light energy (typically UV) and transfers it to the central lanthanide ion, which then emits light at its own characteristic wavelength. nih.gov The β-diketone group in 1-(benzofuran-2-yl)butane-1,3-dione is an excellent O-donor ligand that forms stable complexes with hard Lewis acids like lanthanide cations (Ln³⁺). researchgate.net The benzofuran (B130515) component serves as the chromophore, responsible for absorbing the initial excitation energy. For efficient energy transfer and high luminescence, the ligand must effectively saturate the lanthanide ion's coordination sphere to prevent quenching by solvent molecules. nih.gov

Research on analogous structures, such as complexes of 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionate with lanthanide ions, demonstrates the effectiveness of this class of compounds in creating luminescent materials. researchgate.net These complexes exhibit the typical antenna effect, where the ligand's absorption spectrum overlaps with the excitation spectrum of the final luminescent complex. researchgate.net

Table 1: Representative Photoluminescent Properties of a Lanthanide Complex with an Aromatic β-Diketone Ligand (Data based on an analogous Ho³⁺ complex with a pyridyl adduct for illustrative purposes)

| Property | Value | Source |

| Excitation Wavelength (λex) | 367-380 nm | researchgate.net |

| Emission Wavelength (Visible) | ~661 nm | researchgate.net |

| Emission Region | Visible and Near-Infrared (NIR) | researchgate.net |

The photophysical properties of lanthanide complexes can be precisely tuned by modifying the structure of the organic ligand. elsevierpure.comnih.gov For 1-(benzofuran-2-yl)butane-1,3-dione, modifications can be made to either the benzofuran ring system or the diketone moiety.

Table 2: Conceptual Tuning of Photophysical Properties via Ligand Modification

| Modification Type | Potential Effect | Rationale |

| Electron-donating groups on benzofuran | Bathochromic shift (red-shift) in absorption | Raises the energy of the highest occupied molecular orbital (HOMO). nih.gov |

| Electron-withdrawing groups on benzofuran | Hypsochromic shift (blue-shift) in absorption | Lowers the energy of the lowest unoccupied molecular orbital (LUMO). |

| Extending π-conjugation of the benzofuran system | Red-shift in absorption and potential increase in quantum yield | Delocalizes electrons, lowering the energy gap and potentially improving light-harvesting capability. elsevierpure.com |

| Fluorination of the diketone moiety | Increased complex stability and luminescence | Enhances the Lewis acidity of the lanthanide center and can reduce non-radiative decay pathways. |

Applications in Organic Electronics and Photonics

The conjugated π-system of the benzofuran ring, combined with the electron-accepting nature of the diketone group, makes 1-(benzofuran-2-yl)butane-1,3-dione and its derivatives interesting candidates for use in organic electronic devices. Heterocyclic compounds are foundational building blocks for materials used in various optoelectronic applications. researchgate.net

In OLEDs, materials with high fluorescence quantum yields are essential for the emissive layer. researchgate.net While not extensively documented for this specific compound, β-diketonate complexes, particularly of iridium(III) and platinum(II), are widely used as phosphorescent emitters in OLEDs. The benzofuran-based diketone could serve as a ligand to create novel metal complexes for such applications. Furthermore, derivatives of 2,1,3-benzothiadiazole, a related heterocyclic structure, are recognized as important acceptor materials and building blocks for OLED components due to their high fluorescence and stability. researchgate.net This suggests a potential research path for exploring benzofuran-diketone derivatives in similar roles.

The development of new materials is crucial for advancing OPV and OFET technologies. In OPVs, materials are needed that can absorb sunlight efficiently and facilitate charge separation and transport. In OFETs, high charge carrier mobility and stability are key. The donor-acceptor character that can be engineered into molecules based on the 1-(benzofuran-2-yl)butane-1,3-dione scaffold makes it a molecule of interest for exploration. For instance, related benzothiadiazole derivatives are used as acceptor blocks in polymers for solar cells and as components in materials for field-effect transistors. researchgate.net The potential to synthesize polymers or small molecules from this benzofuran diketone for use as active materials in these devices represents a significant area for future research.

Building Blocks in Supramolecular Chemistry

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The distinct functionalities within 1-(benzofuran-2-yl)butane-1,3-dione make it an excellent building block (or "synthon") for constructing larger, ordered architectures. The β-diketone group provides a well-defined metal-binding site, capable of forming predictable coordination bonds. researchgate.net The benzofuran unit offers a rigid, planar structure that can participate in π-stacking interactions and can be functionalized to introduce other directional interactions, such as hydrogen bonding.

The chelation of metal ions by the diketone can be used to assemble discrete molecular cages or extended coordination polymers. Research on related β-diketonate complexes has shown the formation of both monomeric and polymeric structures, demonstrating how these units can be directed to form larger systems. researchgate.net By carefully choosing the metal ion and modifying the benzofuran backbone, chemists can control the geometry and dimensionality of the resulting supramolecular assembly, leading to new materials with tailored functions, such as porous frameworks for storage or molecular sensors.

Design and Synthesis of Self-Assembled Molecular Architectures

The field of supramolecular chemistry focuses on the spontaneous organization of molecules into well-defined, functional structures. The benzofuran component of the title compound, with its potential for π-π stacking and hydrogen bonding, is a key driver for self-assembly. Research on related benzofuran structures has demonstrated their capacity to form two-dimensional supramolecular architectures. For instance, 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid has been shown to form a 2D network through O-H⋯O and C-H⋯O intermolecular interactions researchgate.net.

The β-dicarbonyl group in 1-(benzofuran-2-yl)butane-1,3-dione is a strong hydrogen bond acceptor and can exist in keto-enol tautomeric forms. This feature is crucial for directing the assembly of molecules into predictable patterns, such as chains, sheets, or more complex three-dimensional networks. The interplay between the hydrogen bonding capabilities of the diketone and the π-stacking interactions of the benzofuran ring could lead to the formation of novel liquid crystals or gel-forming materials with unique photophysical or electronic properties.

Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands nih.govresearchgate.net. The β-diketone moiety of 1-(benzofuran-2-yl)butane-1,3-dione is an excellent chelating ligand for a wide variety of metal ions researchgate.net. This coordination ability allows it to act as a "linker" or "strut" in the construction of coordination polymers and MOFs.

Advanced Catalytic Systems

The electronic properties and coordinating ability of 1-(benzofuran-2-yl)butane-1,3-dione and its derivatives make them highly promising for the development of advanced catalytic systems.

Metal Complexes of 1-(Benzofuran-2-yl)butane-1,3-dione as Catalysts

Metal complexes containing β-diketonate ligands are known to be effective catalysts in a range of organic transformations, including the chemical fixation of CO2 rsc.org. The benzofuran scaffold itself is a key component in ligands for various catalytic reactions, including nickel-catalyzed ring-openings and C-H functionalization acs.orgacs.orgresearchgate.net.

Complexes formed between metal ions and 1-(benzofuran-2-yl)butane-1,3-dione combine the stable chelation of the diketone with the unique electronic and steric environment provided by the benzofuran group. These complexes have the potential to catalyze a variety of reactions, such as:

Cross-coupling reactions: The benzofuran moiety can influence the electronic density at the metal center, potentially enhancing catalytic activity in reactions like Suzuki or Heck couplings.

Hydrogenation: Ruthenium nanoparticles have been used for the selective hydrogenation of benzofurans acs.org. Metal complexes of the title compound could offer homogeneous catalytic routes to similar transformations.

Photocatalysis: Benzofuran derivatives have been involved in photocatalytic reactions acs.org. The extended π-system of the benzofuran ring, coupled with a coordinated metal center, could be harnessed for novel photoredox catalytic cycles.

Below is a table showing examples of catalytic reactions involving benzofuran derivatives, illustrating the potential catalytic applications of complexes derived from 1-(benzofuran-2-yl)butane-1,3-dione.

| Catalyst System | Reaction Type | Substrate Example | Product | Yield (%) | Reference |

| Ni(cod)₂ / PCy₃ | Ring-opening hydrosilylation | 2,3-unsubstituted benzofuran | 2-vinylphenol derivative | 94 | acs.org |

| Ru@SILP-[ZnCl₄]²⁻ | Selective Hydrogenation | Benzofuran | 2,3-dihydrobenzofuran | >99 | acs.org |

| [Ru(bpy)₃]²⁺ / Red Light | Photocatalytic Oxidation | Diphenyl benzofuran | 1,3-dibenzoylbenzene | N/A | acs.org |

| Ni(COD)₂ / IPr | C-H Alkylation | N,N-diisobutylbenzofuran-2-carboxamide | C6-alkylation product | Moderate to High | researchgate.net |

Ligand Design for Enhanced Catalytic Activity and Selectivity

The rational design of ligands is crucial for controlling the outcome of catalytic reactions. The structure of 1-(benzofuran-2-yl)butane-1,3-dione offers multiple points for modification to fine-tune its properties as a ligand. Strategic placement of electron-donating or electron-withdrawing substituents on the benzofuran ring can modulate the electronic environment of the coordinated metal ion, thereby influencing its reactivity and selectivity nih.govnih.gov.

For instance, introducing bulky groups on the benzofuran scaffold can create a specific steric environment around the catalytic center, which can be used to control regioselectivity or enantioselectivity in asymmetric catalysis nih.gov. The ability to tune both the electronic and steric properties of this benzofuran-β-diketone ligand is a powerful tool for developing catalysts with superior performance for specific chemical transformations. Research into nickel-catalyzed reactions has shown that the choice of ligand is critical in directing the reaction pathway, such as in the divergent synthesis of phenol (B47542) derivatives acs.orgresearchgate.net.

Future Prospects and Unexplored Research Avenues for Benzofuran-β-Diketone Systems

The fusion of benzofuran and β-diketone motifs into a single molecular entity opens up a vast and largely unexplored area of chemical research. While the individual components are well-studied, the synergistic properties of the combined system are yet to be fully realized.

Future research will likely focus on several key areas:

Novel Synthetic Methodologies: Developing efficient and modular synthetic routes to a wide range of substituted 1-(benzofuran-2-yl)butane-1,3-dione derivatives is essential. This will provide a library of ligands for systematic studies in materials science and catalysis nih.govrsc.org.

Advanced Materials: A major unexplored avenue is the use of these compounds as building blocks for functional materials. This includes the synthesis of photo- or electro-active coordination polymers, stimuli-responsive liquid crystals, and porous MOFs for applications in gas storage, separation, and sensing.

Homogeneous and Heterogeneous Catalysis: The catalytic potential of metal complexes derived from these ligands is immense. Future work should explore their efficacy in a broader range of organic transformations, including asymmetric catalysis and green chemistry applications, such as biomass conversion and CO2 utilization.

Photophysical and Photochemical Applications: The benzofuran moiety suggests that these compounds and their metal complexes may possess interesting luminescent or photochemical properties. Exploring their use in OLEDs, chemical sensors, or as photosensitizers in photodynamic therapy or photocatalysis represents a promising research direction acs.org.

The continued investigation into benzofuran-β-diketone systems promises to yield not only a deeper understanding of fundamental chemical principles but also a new generation of functional materials and catalysts with practical applications.

Q & A

Q. What are the common synthetic routes for preparing 1-(Benzofuran-2-yl)butane-1,3-dione?

The compound can be synthesized via Claisen condensation between benzofuran-2-carbonyl derivatives and acetylacetone analogs. For example, substituted benzofuran acetophenones may undergo diketone formation under acidic or basic conditions, as demonstrated in the synthesis of oxazole derivatives from similar precursors . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement.

Q. Which analytical techniques are most effective for structural characterization of 1-(Benzofuran-2-yl)butane-1,3-dione?

- X-ray crystallography : The gold standard for unambiguous structural determination. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving torsional angles and hydrogen bonding patterns in benzofuran derivatives .

- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (EI/ESI) are essential for verifying functional groups and molecular weight. For example, ¹H NMR can distinguish keto-enol tautomerism in diketones .

Q. How can researchers assess the purity of 1-(Benzofuran-2-yl)butane-1,3-dione?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are recommended. GC-MS is particularly useful for detecting volatile impurities, as demonstrated in analyses of benzofuran-related compounds .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths or angles) be resolved during structural refinement?

- Use SHELXL’s robust refinement algorithms to model disorder or twinning. For example, in the crystal structure of 1-(1-benzofuran-2-yl)-2-(phenylsulfonyl)ethanone, SHELXL effectively resolved discrepancies in sulfone group geometry by iteratively adjusting weighting schemes and constraints .

- Validate results against density functional theory (DFT)-calculated bond parameters to identify systematic errors .

Q. What strategies are employed to optimize reaction yields in the synthesis of 1-(Benzofuran-2-yl)butane-1,3-dione derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance diketone stability.

- Catalysis : Lewis acids (e.g., AlCl₃) or base catalysts (e.g., NaOMe) can accelerate condensation reactions.

- Temperature control : Low temperatures (~0–5°C) minimize side reactions like enol ether formation, as observed in analogous benzofuran syntheses .

Q. How can researchers address discrepancies in NMR data for tautomeric forms of 1-(Benzofuran-2-yl)butane-1,3-dione?

- Perform variable-temperature NMR to observe keto-enol equilibrium shifts.

- Use 2D techniques (e.g., COSY, HSQC) to assign proton environments unambiguously. For instance, the anti-inflammatory benzofuran-pyrrole dione in was characterized via detailed ¹H-¹³C correlations .

Q. What computational methods are suitable for predicting the reactivity of 1-(Benzofuran-2-yl)butane-1,3-dione in biological systems?

- Molecular docking : To study interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. While not directly cited in the evidence, this approach is standard for diketone derivatives.

Q. How can researchers design experiments to evaluate the biological activity of 1-(Benzofuran-2-yl)butane-1,3-dione?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or antioxidant capacity via DPPH radical scavenging.

- Structure-activity relationship (SAR) studies : Modify substituents on the benzofuran or diketone moieties and compare bioactivity trends, as seen in benzofuran-indol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.